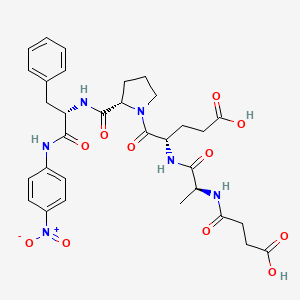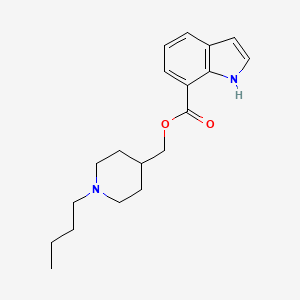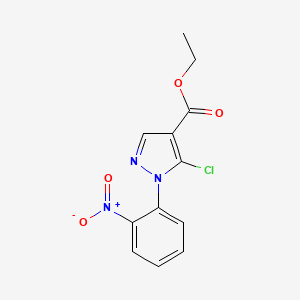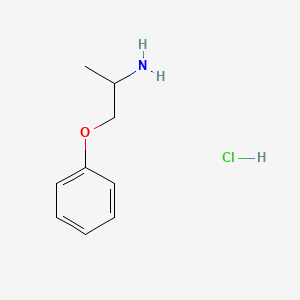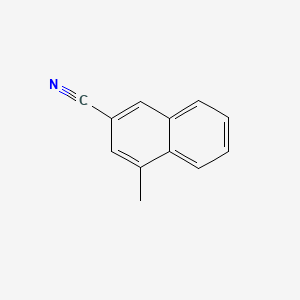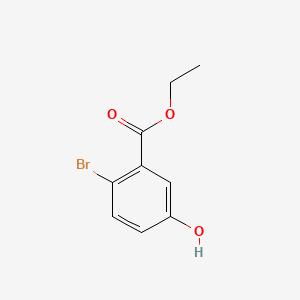
Acétylshikonine
Vue d'ensemble
Description
L’acétylshikonine est un dérivé de la naphtoquinone principalement extrait d’espèces de la famille des Boraginaceae, telles que Lithospermum erythrorhizon, Arnebia euchroma et Arnebia guttata . Ce composé bioactif a suscité un intérêt considérable en raison de ses larges propriétés pharmacologiques, notamment ses effets anticancéreux, anti-inflammatoires, régulateurs des lipides, antidiabétiques, antibactériens, antifongiques, antioxydants, neuroprotecteurs et antiviraux .
Applications De Recherche Scientifique
Acetylshikonin has a wide range of scientific research applications:
Mécanisme D'action
L’acétylshikonine exerce ses effets par le biais de diverses cibles et voies moléculaires. Il induit l’apoptose en régulant à la hausse Bax et en régulant à la baisse Bcl-2 . De plus, il inhibe l’activation transcriptionnelle du promoteur du facteur de nécrose tumorale-α (TNF-α), ce qui entraîne des effets anti-inflammatoires . L’this compound régule également à la baisse l’expression de l’oxyde nitrique (NO) et de la prostaglandine E2 (PGE2) en inhibant l’activation de NF-κB dépendante de ROS/PI3K/Akt .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Acetylshikonin plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, where acetylshikonin acts as an inhibitor, with an IC50 value of 34.6 μM . Additionally, acetylshikonin inhibits non-selective cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing metabolic processes.
Cellular Effects
Acetylshikonin exerts significant effects on various types of cells and cellular processes. It has been shown to induce apoptosis and autophagy in cancer cells, thereby inhibiting their proliferation . The compound influences cell signaling pathways, including those involved in cell survival and death. Acetylshikonin also affects gene expression, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes . Furthermore, it impacts cellular metabolism by modulating the activity of key metabolic enzymes, thereby altering the metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of acetylshikonin involves several key processes. At the molecular level, acetylshikonin binds to acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine in the synaptic cleft . This inhibition affects neurotransmission and can have various physiological effects. Additionally, acetylshikonin interacts with cytochrome P450 enzymes, inhibiting their activity and thereby affecting the metabolism of other compounds . These interactions result in changes in gene expression, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acetylshikonin have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as light and temperature . Over time, acetylshikonin may degrade, leading to a reduction in its biological activity. Long-term studies have shown that acetylshikonin can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings underscore the importance of considering temporal factors when studying the effects of acetylshikonin.
Dosage Effects in Animal Models
The effects of acetylshikonin vary with different dosages in animal models. At low to moderate doses, acetylshikonin has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the biological activity of acetylshikonin increases with dosage up to a certain point, beyond which adverse effects become more prominent . These findings highlight the importance of dosage optimization in therapeutic applications of acetylshikonin.
Metabolic Pathways
Acetylshikonin is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and cytochrome P450, influencing their activity and thereby affecting the metabolism of other compounds . The compound can also modulate metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels within cells . These interactions highlight the complex role of acetylshikonin in cellular metabolism and its potential impact on overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, acetylshikonin is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues . Acetylshikonin’s distribution is influenced by factors such as its lipophilicity and affinity for specific biomolecules . These properties determine its localization within cells and tissues, affecting its biological activity and therapeutic potential.
Subcellular Localization
Acetylshikonin exhibits specific subcellular localization, which can influence its activity and function. The compound is known to localize in the cytoplasm and mitochondria, where it exerts its effects on cellular processes . Post-translational modifications and targeting signals may direct acetylshikonin to specific compartments or organelles, enhancing its biological activity . Understanding the subcellular localization of acetylshikonin is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L’acétylshikonine peut être synthétisée par diverses méthodes. Une approche courante implique l’isolement et la purification de l’this compound à partir de cultures de suspension cellulaire d’Arnebia euchroma en utilisant une chromatographie liquide haute performance préparative rapide (HPLC) . Les composés sont séparés sur une colonne C18 en 10 minutes en utilisant de l’acétonitrile/méthanol (95 : 5) comme phase mobile en mode isocratique .
Méthodes de production industrielle
La production industrielle d’this compound implique souvent la culture de cultures de racines poilues d’Echium plantagineum, qui contiennent des shikonines médicinales dans leurs racines . Ces cultures peuvent être utilisées pour améliorer la production d’this compound et d’autres composés apparentés .
Analyse Des Réactions Chimiques
Types de réactions
L’acétylshikonine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution .
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants, les réducteurs et les nucléophiles . Par exemple, la dérivatisation de l’this compound avec du 2-mercaptoéthanol est une méthode courante utilisée dans la détermination quantitative et les études pharmacocinétiques .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’this compound, tels que la β-acétoxyisovalérylshikonine .
Applications de la recherche scientifique
L’this compound a un large éventail d’applications de recherche scientifique :
Chimie : Utilisé comme réactif dans diverses réactions chimiques et études.
Médecine : Démontre un potentiel en tant qu’agent anticancéreux en induisant l’apoptose et en inhibant la polymérisation de la tubuline.
Industrie : Utilisé dans la production de produits pharmaceutiques et cosmétiques en raison de ses propriétés bioactives.
Comparaison Avec Des Composés Similaires
L’acétylshikonine est unique parmi les dérivés de la shikonine en raison de ses propriétés pharmacologiques spécifiques. Les composés similaires comprennent :
Shikonine : Un autre dérivé de la naphtoquinone ayant des activités biologiques similaires.
β-acétoxyisovalérylshikonine : Un dérivé de l’this compound avec une structure chimique et des propriétés comparables.
β,β-diméthylacrylalkannine : Partage une structure chimique similaire avec l’this compound et présente des activités biologiques similaires.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Acetylshikonin involves the condensation of 2,5-dimethoxy-1,4-benzoquinone with acetylacetone in the presence of a base followed by oxidative cyclization to form the final product.", "Starting Materials": [ "2,5-dimethoxy-1,4-benzoquinone", "acetylacetone", "base (e.g. potassium carbonate)", "oxidizing agent (e.g. iodine)" ], "Reaction": [ "Step 1: Dissolve 2,5-dimethoxy-1,4-benzoquinone and acetylacetone in a solvent (e.g. ethanol) and add a base (e.g. potassium carbonate) to the mixture.", "Step 2: Heat the mixture under reflux for several hours to allow for condensation to occur.", "Step 3: Cool the mixture and add an oxidizing agent (e.g. iodine) to initiate oxidative cyclization.", "Step 4: Continue heating the mixture under reflux until the reaction is complete.", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |
Numéro CAS |
24502-78-1 |
Formule moléculaire |
C18H18O6 |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate |
InChI |
InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,22-23H,7H2,1-3H3/t15-/m1/s1 |
Clé InChI |
ZSHRYNLKHZXANX-OAHLLOKOSA-N |
SMILES isomérique |
CC(=CC[C@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C)C |
SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C |
SMILES canonique |
CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![IMidazo[1,2-a]pyridine-8-Methanol, 2-(trifluoroMethyl)-](/img/structure/B600113.png)
